![molecular formula C17H22ClN3O4S B12640953 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorophenyl group
Méthodes De Préparation
The synthesis of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl sulfonyl derivative, followed by its reaction with proline derivatives to form the desired piperidine carboxamide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Applications De Recherche Scientifique
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole: This compound shares the chlorophenyl sulfonyl group but differs in its core structure, leading to different chemical and biological properties.
1-[(4-Chlorophenyl)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide: This compound has a similar piperidine carboxamide structure but with variations in the substituents, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C17H22ClN3O4S |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22ClN3O4S/c18-13-3-5-14(6-4-13)26(24,25)21-9-1-2-15(21)17(23)20-10-7-12(8-11-20)16(19)22/h3-6,12,15H,1-2,7-11H2,(H2,19,22) |
Clé InChI |
UUKDKDRXGZUIOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
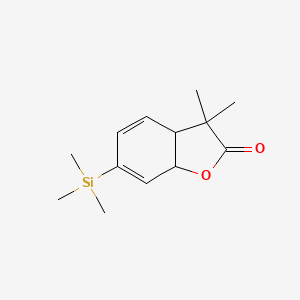

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
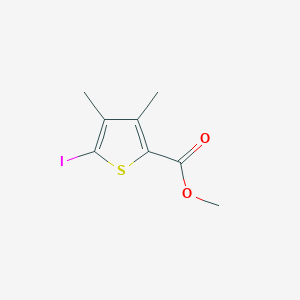
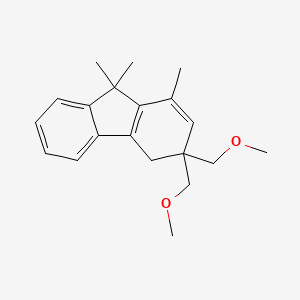
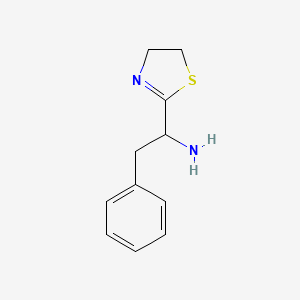
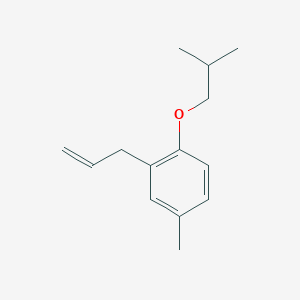

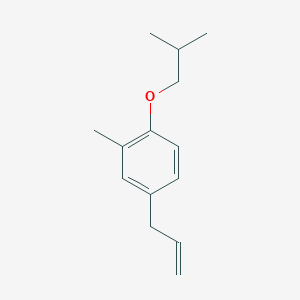
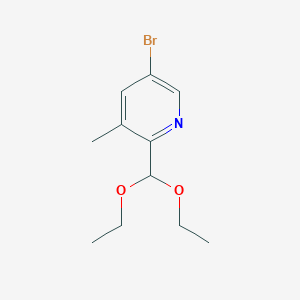
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)

